

carbendazim solubility stability properties

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Compound Focus: Carbendazim

CAS No.: 10605-21-7

Cat. No.: S548231

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Core Physicochemical Properties

The following table summarizes key baseline properties of **Carbendazim** that influence its solubility and stability [1].

Property	Value / Description	Note
Chemical Name	methyl 1H-benzimidazol-2-ylcarbamate	IUPAC name [1]
Molecular Formula	C ₉ H ₉ N ₃ O ₂	[1]
Molecular Mass	191.19 - 191.21 g/mol	[1] [2]
Melting Point	>300 °C (decomposes before boiling)	[1] [2]
Physical State	White to light brown crystalline powder	[1]
pKa	Information not available in search results	-

Solubility Profile

Carbendazim has inherently low aqueous solubility at neutral pH, which can be significantly enhanced under acidic conditions or with the use of specific excipients [1] [3].

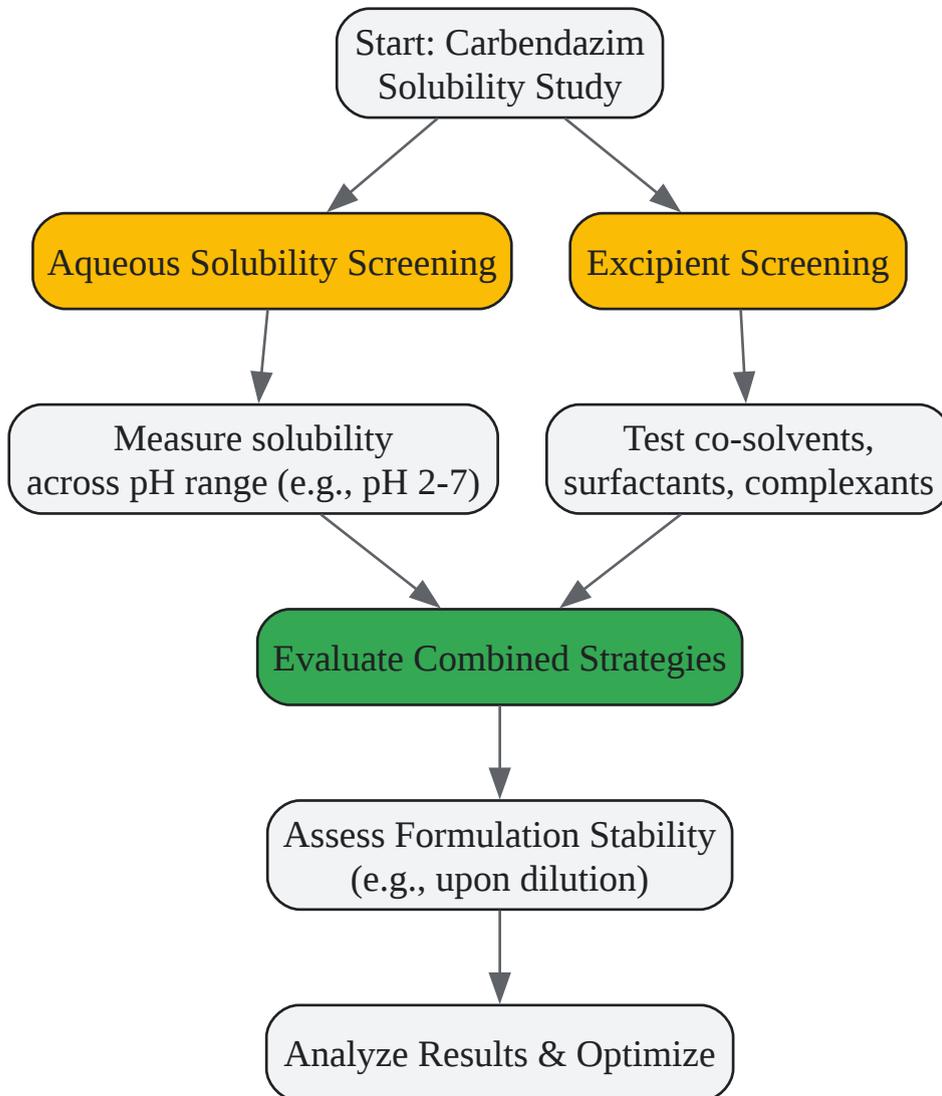
Solvent / Condition	Solubility	Note / Context
Water (pH 7)	8.0 mg/L (\approx 0.008 mg/mL)	Low aqueous solubility [1]
Water (pH 2)	\approx 1 mg/mL	250-fold increase from pH 7; proposed for oral formulation [3]
Organic Solvents		
– Ethanol	300 mg/L	[1]
– Ethyl Acetate	135 mg/L	[1]
– Chloroform	100 mg/L	[1]
– Benzene	36 mg/L	[1]
– Pyridine	Soluble (1%)	Clear, faintly brownish-yellow solution [2]
DMSO	< 1.91 mg/mL (10 mM)	Described as insoluble or slightly soluble [4]

Stability & Formulation Considerations

- **pH-Dependent Stability:** **Carbendazim** is a weak base. Its solubility is profoundly pH-dependent due to the protonation of the imidazole ring nitrogen atom in acidic environments [3] [5]. This protonation is key to forming stable salts and enhancing solubility [5].
- **Formulation Strategies:** A study on preformulation concluded that a combination of low pH (pH 2) and complexing agents (like cyclodextrins) was the most effective strategy to achieve a high-concentration solution (1 mg/mL). In contrast, co-solvents or non-ionic surfactants provided only marginal improvements at low pH [3].
- **Solution Behavior:** The proposed 1 mg/mL formulation at pH 2 was found to be physically stable and did not precipitate when diluted with a carbonated beverage (Seven Up) or water. However, dilution with a pH 7 buffer in a 1:10 ratio did cause precipitation, though not at higher dilutions of 1:100 or 1:250 [3].

Proposed Experimental Workflow for Solubility Enhancement

The diagram below outlines a general experimental approach for studying **Carbendazim** solubility and formulation, based on the strategies identified in the search results.



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> A general workflow for investigating **Carbendazim** solubility, derived from preformulation research [3].

Important Toxicological & Regulatory Notes

When handling **Carbendazim**, especially in the context of drug development, it is critical to be aware of its toxicological profile, as this directly impacts safety assessments and regulatory viability.

- **Toxicity Classifications:** **Carbendazim** is classified as a **Reproductive Toxin 1B** and a **Mutagen 1B** [2]. It is also identified as a "forever chemical" under certain regulatory frameworks due to these hazards [1].
- **Regulatory Status:** Notably, **Carbendazim** is **not approved** for use in the European Union under EC Regulation 1107/2009 [1].

Key Takeaways for Researchers

- **Primary Challenge:** **Carbendazim**'s very low aqueous solubility at neutral pH is a major formulation obstacle.
- **Key Strategy:** Protonation in acidic conditions ($\text{pH} \leq 2$) is the most effective method to significantly enhance solubility.
- **Synergistic Approach:** Combining low pH with complexing agents may offer the most robust solution for developing liquid formulations.
- **Critical Consideration:** The significant reproductive and developmental toxicity of **Carbendazim** poses a major challenge for its application in human drug development [1] [6] [2].

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